molecular formula C20H18N4O6 B11498107 1-(4-methoxyphenyl)-1'-methyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione

1-(4-methoxyphenyl)-1'-methyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione

Cat. No.: B11498107
M. Wt: 410.4 g/mol
InChI Key: KQYTXCUHZCDCLQ-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-1’-METHYL-6’-NITRO-2’,4’-DIHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,3’-QUINOLINE]-2,4,6-TRIONE is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-1’-METHYL-6’-NITRO-2’,4’-DIHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,3’-QUINOLINE]-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and nitration steps. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Tin(II) chloride or hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-METHOXYPHENYL)-1’-METHYL-6’-NITRO-2’,4’-DIHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,3’-QUINOLINE]-2,4,6-TRIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-1’-METHYL-6’-NITRO-2’,4’-DIHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,3’-QUINOLINE]-2,4,6-TRIONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-METHOXYPHENYL)-1’-METHYL-6’-NITRO-2’,4’-DIHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,3’-QUINOLINE]-2,4,6-TRIONE lies in its spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C20H18N4O6

Molecular Weight

410.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-1'-methyl-6'-nitrospiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione

InChI

InChI=1S/C20H18N4O6/c1-22-11-20(10-12-9-14(24(28)29)5-8-16(12)22)17(25)21-19(27)23(18(20)26)13-3-6-15(30-2)7-4-13/h3-9H,10-11H2,1-2H3,(H,21,25,27)

InChI Key

KQYTXCUHZCDCLQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CC3=C1C=CC(=C3)[N+](=O)[O-])C(=O)NC(=O)N(C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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